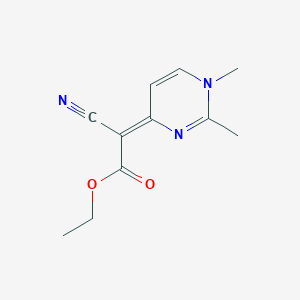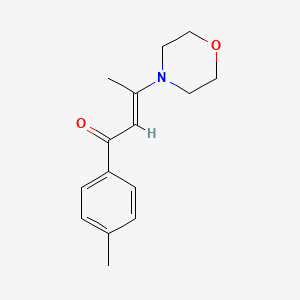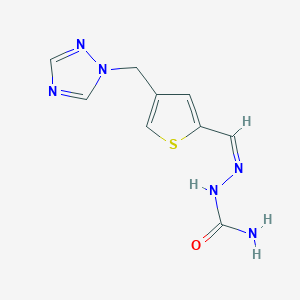![molecular formula C15H16N2O3S B5817149 N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors are a class of drugs that have shown promising results in the treatment of cancer and other diseases. MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on histone acetylation, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of other enzymes, such as DNA methyltransferases and protein kinases. These effects may contribute to the compound's anti-cancer activity. N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to have anti-inflammatory and neuroprotective effects, which may be due to its effects on gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is that it is a well-characterized compound with known mechanisms of action. This makes it easier to design experiments and interpret results. In addition, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds in the body.
Orientations Futures
There are a number of future directions for research on N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. One area of research is to explore the potential of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in combination with other drugs for the treatment of cancer. Another area of research is to investigate the potential of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide and to identify potential biomarkers for its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-4-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in its pure form.
Applications De Recherche Scientifique
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the treatment of various types of cancer. In addition, N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for other diseases.
Propriétés
IUPAC Name |
N-methyl-4-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-9-14(10-4-11)21(19,20)17-13-7-5-12(6-8-13)15(18)16-2/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNGXOBIJIETCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

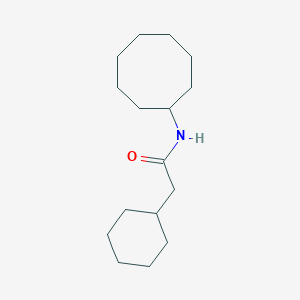
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
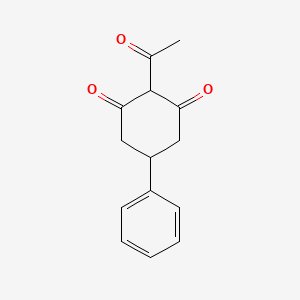
![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)
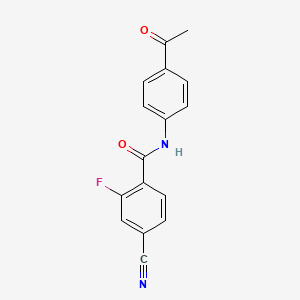
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
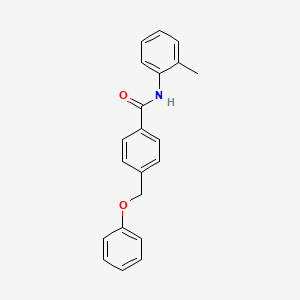
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
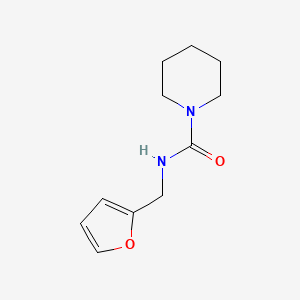
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
